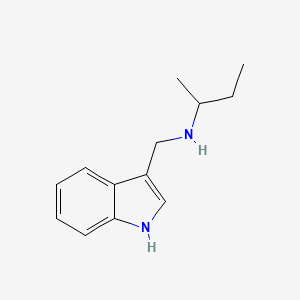

N-(1H-indol-3-ylmethyl)butan-2-amine

描述

属性

IUPAC Name |

N-(1H-indol-3-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJNCHQXDCVTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

- Starting Materials: Indole-3-carboxaldehyde and butan-2-amine or its derivatives.

- Reaction Conditions: The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a suitable solvent like isopropanol at ambient temperature.

- Mechanism: The aldehyde carbonyl reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine, yielding N-(1H-indol-3-ylmethyl)butan-2-amine.

- Yields and Purification: Yields vary depending on conditions but can range from moderate to good (e.g., 19% to 63% in related indole derivatives). Purification is generally achieved by silica gel chromatography after aqueous workup to remove inorganic salts and byproducts.

This method was exemplified in the synthesis of related compounds where indole-3-carboxaldehyde was reacted with amines under reductive amination conditions, producing the target amine-substituted indole derivatives in yields up to 63%.

Nucleophilic Substitution and Coupling Reactions

- Starting Materials: Intermediates such as 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and 4-(1H-indol-3-yl)butan-2-amine.

- Reaction Conditions: The amine nucleophile is reacted with the electrophilic intermediate in refluxing isopropanol with a base such as triethylamine, typically overnight at around 90 °C.

- Outcome: Formation of substituted aminoindole derivatives through nucleophilic aromatic substitution or amination.

- Yields: Moderate yields around 50-60% are commonly reported.

This approach, while more complex due to the involvement of heterocyclic intermediates, demonstrates the versatility of the butan-2-amine functional group attached to the indole ring and can be adapted for the synthesis of this compound analogs.

Other Synthetic Routes

- Lithium Halogen Exchange: Attempts to functionalize nitro-substituted indoles via lithium-halogen exchange followed by carboxylation have been reported but were unsuccessful due to electronic effects of substituents on the indole ring.

- Protection and Functionalization: Protection of the indole nitrogen followed by selective functionalization at the 3-position and subsequent deprotection can be employed to improve selectivity and yields in complex syntheses.

| Method | Starting Materials | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Indole-3-carboxaldehyde + butan-2-amine | NaBH3CN, isopropanol, ambient temperature | 19–63 | Straightforward, moderate yields |

| Nucleophilic Substitution | Electrophilic heterocyclic intermediate + 4-(1H-indol-3-yl)butan-2-amine | Triethylamine, reflux in isopropanol, ~90 °C | ~50 | Suitable for complex derivatives |

| Lithium Halogen Exchange | Halogenated nitroindole derivatives | n-Butyl lithium, CO2 quench | Not successful | Electron withdrawing groups hinder |

- The reductive amination method is the most direct and commonly used approach for preparing this compound and its analogs, offering a balance between operational simplicity and acceptable yields.

- Reaction conditions such as solvent choice, temperature, and reducing agent significantly influence the yield and purity of the final product.

- The presence of substituents on the indole ring can affect the reactivity and outcome of the synthesis, necessitating protection strategies or alternative synthetic routes.

- Nucleophilic substitution on activated heterocyclic intermediates provides a pathway to more complex derivatives but may require more rigorous purification and optimization.

- Attempts to use lithium halogen exchange for functionalization on nitro-substituted indoles were hindered by electronic effects, indicating limitations in this approach for certain substituted indoles.

The preparation of this compound is effectively achieved through reductive amination of indole-3-carboxaldehyde with butan-2-amine under mild conditions using sodium cyanoborohydride. This method provides a practical route with moderate to good yields. Alternative methods involving nucleophilic substitution on heterocyclic intermediates expand the scope for derivative synthesis but require more complex procedures. Understanding the electronic and steric effects on the indole ring is crucial for optimizing synthesis and improving yields.

化学反应分析

Types of Reactions

N-(1H-indol-3-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various amine derivatives .

科学研究应用

N-(1H-indol-3-ylmethyl)butan-2-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1H-indol-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. The exact pathways and targets involved may vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Gramine (N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine)

- Structure : Differs by substitution of the butan-2-amine group with a dimethylamine.

- Properties : Gramine is widely used as a synthon for synthesizing substituted indoles. Its lower molecular weight (174.24 g/mol) compared to N-(1H-indol-3-ylmethyl)butan-2-amine (estimated ~204.3 g/mol) may enhance solubility in polar solvents .

- Applications : Serves as a precursor for bioactive indole derivatives, including antitumor and antiviral agents .

Brassinin (Methyl N-(1H-Indol-3-ylmethyl)carbamodithioate)

- Structure : Contains a dithiocarbamate group instead of the amine.

- Biological Activity: Exhibits anticancer activity against human acute thymoblastic leukemia cells via inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer immunosuppression .

- Key Difference : The dithiocarbamate moiety in brassinin enhances its chemopreventive properties compared to amine-substituted analogs .

5-(1H-Indol-3-ylmethyl)-N-(Substituted Phenyl)-1,2,4-Thiadiazol-2-amine Derivatives

- Structure : Incorporates a thiadiazole ring linked to the indole methyl group.

- Synthesis : Cyclization of 2-(1H-indol-3-yl acetyl)-N-substituted phenyl hydrazine carbothioamide in concentrated H₂SO₄ .

- Activity : Compounds 1 and 4 (from ) showed 80% and 72% inhibition against S. aureus, respectively, highlighting the role of the thiadiazole ring in antimicrobial potency .

N-(Substituted Phenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

- Structure : Features an oxadiazole-sulfanyl-acetamide chain.

- Properties : These derivatives (e.g., compounds 8e, 8f, 8g) exhibit molecular weights ~378 g/mol and demonstrate inhibitory activity against enzymes like lipoxygenase (LOX) and butyrylcholinesterase (BChE) .

- Key Insight : The oxadiazole moiety enhances metabolic stability compared to simpler amine derivatives .

Substituted Tryptamines (e.g., N-[2-(1H-Indol-3-yl)ethyl]-N-isopropylpropan-2-amine)

- Structure : Ethylamine backbone with isopropyl substitutions.

- Activity: Known for psychoactive properties due to serotonin receptor modulation, contrasting with the putative antimicrobial focus of this compound .

Comparative Data Table

生物活性

N-(1H-indol-3-ylmethyl)butan-2-amine, an indole derivative, has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its indole moiety, which is known for its role in numerous biological processes. The indole structure contributes to the compound's ability to engage with various enzymes and receptors, influencing metabolic pathways and cellular functions.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C12H16N2 |

| Molecular Weight | 188.27 g/mol |

| Functional Groups | Indole ring, amine group |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

This compound interacts with several enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes.

Cellular Effects

The compound has been observed to modulate key signaling pathways within cells. For example:

- MAPK/ERK Pathway : this compound can activate this pathway, which is essential for cell proliferation and differentiation.

- Gene Expression : It influences the expression of genes related to apoptosis and cell cycle regulation, suggesting a potential role in cancer therapy .

Toxicity and Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may promote beneficial cellular activities, while higher doses can lead to toxicity. For instance, at elevated concentrations, indole derivatives have been linked to hepatotoxicity in animal models .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that indole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 0.13 µg/mL .

- Anticancer Properties : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives displayed IC50 values against HeLa and MCF-7 cancer cell lines ranging from 0.34 µM to 0.86 µM . Mechanistic studies indicated that these compounds induce apoptosis and disrupt tubulin polymerization.

常见问题

Q. Q1. What are the established synthetic routes for N-(1H-indol-3-ylmethyl)butan-2-amine, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves reductive amination between 1H-indole-3-carbaldehyde and butan-2-amine, using catalysts like Pd/NiO under hydrogen atmospheres. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/NiO) enhance yield and selectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for biological testing .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/NiO (1.1 wt%) | Yield ↑ 95% |

| Temperature | 25–40°C | Balances kinetics/purity |

| Solvent | DMF or toluene | Enhances solubility |

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve contradictions in reported yields for this compound across different synthetic protocols?

Methodological Answer: Yield discrepancies often arise from:

- Byproduct formation : Competing reactions (e.g., over-alkylation) reduce efficiency. Use stoichiometric control and inert atmospheres to suppress side reactions .

- Catalyst deactivation : Impurities in starting materials (e.g., residual moisture) can poison catalysts. Pre-drying solvents and reagents improves consistency .

- Analytical validation : Implement HPLC or GC-MS to quantify purity-adjusted yields .

Basic Biological Screening

Q. Q3. Which bioassays are most relevant for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Standard assays include:

- Lipoxygenase (LOX) inhibition : Measures anti-inflammatory potential via UV-Vis spectroscopy (IC50 calculations) .

- Cholinesterase inhibition : Evaluates neuroprotective effects using Ellman’s method for BChE activity .

- Antimicrobial screening : Disk diffusion assays against E. coli and C. albicans .

Advanced Bioactivity Analysis

Q. Q4. How should researchers interpret conflicting IC50 values in enzyme inhibition studies?

Methodological Answer: Contradictory IC50 values may stem from:

- Assay variability : Standardize protocols (e.g., pH, substrate concentration) .

- Structural analogs : Compare with derivatives (e.g., 5-fluoro-indole variants) to identify substituent effects .

- Computational docking : Use tools like AutoDock to correlate binding affinity with experimental data .

Basic Analytical Characterization

Q. Q5. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H-NMR : Key signals include indolic NH (~10 ppm), methylene protons (δ 3.8–4.2 ppm), and butan-2-amine CH3 (δ 1.2 ppm) .

- IR spectroscopy : Confirm amine (N-H stretch ~3300 cm⁻¹) and indole (C=C stretch ~1600 cm⁻¹) groups .

- Mass spectrometry : Molecular ion peak at m/z 202.3 (C₁₂H₁₆N₂) .

Advanced Analytical Challenges

Q. Q6. How can researchers distinguish this compound from structurally similar analogs in complex mixtures?

Methodological Answer:

- LC-MS/MS : Use fragmentation patterns (e.g., indole ring cleavage at m/z 130) for differentiation .

- 2D-NMR : NOESY correlations resolve spatial proximity of methylene and indole protons .

- X-ray crystallography : Resolves absolute configuration for chiral centers .

Mechanistic Studies (Basic)

Q. Q7. What receptor systems or enzymes are hypothesized to interact with this compound?

Methodological Answer:

- Serotonergic receptors : Indole moieties may target 5-HT receptors, analogous to gramine derivatives .

- Monoamine oxidases (MAOs) : Secondary amines inhibit MAO-A/B, assessed via fluorometric assays .

Mechanistic Studies (Advanced)

Q. Q8. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT₂A) to identify key binding residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups) with bioactivity .

Safety and Handling

Q. Q9. What precautions are necessary for safe laboratory handling of this compound?

Methodological Answer:

- Storage : Under nitrogen at –20°C to prevent oxidation .

- PPE : Use nitrile gloves and fume hoods due to potential amine toxicity .

- Waste disposal : Neutralize with dilute HCl before aqueous disposal .

Data Reproducibility

Q. Q10. What strategies ensure reproducibility in biological and chemical studies of this compound?

Methodological Answer:

- Batch documentation : Record catalyst lot numbers, solvent purity, and storage duration .

- Positive controls : Include known inhibitors (e.g., galantamine for BChE assays) .

- Open data : Share raw spectral data (NMR, MS) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。